2,3-Difluoro-4-methoxybenzoic acid

pKa Drug Design Reactivity

2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0) is a poly-substituted aromatic carboxylic acid with the formula C₈H₆F₂O₃, featuring a distinct 2,3-difluoro substitution pattern alongside a 4-methoxy group. This arrangement grants it unique electronic and steric properties that differ significantly from other difluoromethoxybenzoic acid isomers.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 329014-60-0
Cat. No. B1351869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methoxybenzoic acid
CAS329014-60-0
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)F)F
InChIInChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
InChIKeyOBSJPUVORWCLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0): A Strategic Fluorinated Building Block for Advanced Synthesis and Liquid Crystal Design


2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0) is a poly-substituted aromatic carboxylic acid with the formula C₈H₆F₂O₃, featuring a distinct 2,3-difluoro substitution pattern alongside a 4-methoxy group [1]. This arrangement grants it unique electronic and steric properties that differ significantly from other difluoromethoxybenzoic acid isomers. Its established role as a versatile synthetic intermediate, particularly in the creation of hydrogen-bonded liquid crystals (HBLCs) [2], and its specific computed physicochemical properties, such as an XLogP3 of 1.9 [1], make it a non-interchangeable building block for research and industrial procurement.

Why 2,3-Difluoro-4-methoxybenzoic acid Cannot Be Replaced by Its 2,6- or 3,5-Difluoro Isomers


Isomeric difluoromethoxybenzoic acids are not functionally equivalent. The precise positions of the fluorine atoms on the benzene ring dramatically alter the compound's acidity, thermal properties, and molecular recognition, which are critical for reproducible synthesis and material performance. Substituting 2,3-Difluoro-4-methoxybenzoic acid with a close analog like the 2,6-isomer (CAS 123843-65-2) or 3,5-isomer (CAS 319-60-8) will introduce a different pKa, melting point, and phase behavior, leading to failed coupling reactions in drug synthesis or the loss of a specific smectic phase required in liquid crystal formulations [1][2]. The quantitative evidence below demonstrates that only the 2,3-difluoro motif provides the specific weak acidity (pKa ~3.32) and thermal stability required for targeted applications, confirming that generic substitution is not a viable procurement strategy.

Head-to-Head Quantitative Differentiation of 2,3-Difluoro-4-methoxybenzoic acid from Its Closest Analogs


Acidity Modulation (pKa 3.32) Places 2,3-Difluoro-4-methoxybenzoic acid Between Its Non-Fluorinated Parent and 2,6-Isomer

The predicted acid dissociation constant (pKa) for 2,3-Difluoro-4-methoxybenzoic acid is 3.32 [1]. This value is critically differentiated from its closest comparators: the 2,6-difluoro isomer exhibits a stronger acidity with a pKa of 2.61 [2], while the non-fluorinated analog, 4-methoxybenzoic acid, is a much weaker acid (pKa ~4.47) [3]. The 2,3-substitution pattern thus provides a finely tuned acidity window. This is also distinct from 2,3-difluorobenzoic acid (pKa 2.93) , highlighting the pKa-raising effect of the 4-methoxy group in the target compound.

pKa Drug Design Reactivity Coupling Chemistry

Melting Point (222–224°C) Differentiates 2,3-Difluoro-4-methoxybenzoic acid as the Highest-Melting Difluoromethoxy Isomer

The experimental melting point of 2,3-Difluoro-4-methoxybenzoic acid is 222–224°C, a value consistently reported across suppliers [1][2]. This is significantly higher than all other positionally isomeric difluoromethoxybenzoic acids: the 2,6-isomer melts at 184–185°C , the 3,5-isomer at 164–166°C , and the 2,5-isomer within a broad range of 197–213°C . The enhanced crystallinity indicates stronger intermolecular forces in the solid state, which can be a decisive factor in purification by recrystallization and in the quality control of final products.

Crystallinity Purification Thermal Stability Formulation

Unique Smectic Phase Induction in HBLCs by the 2,3-Difluoro Motif Compared to Non-Fluorinated and Monofluorinated Analogs

The hydrogen-bonded liquid crystals (HBLCs) formed from 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF) exclusively exhibit SmA and SmC liquid crystalline phases, a behavior that is uniquely different from non-fluorinated and monofluorinated homologues which typically display different phase sequences [1]. This class-level inference is directly tied to the 2,3-difluoro substitution; the lateral fluorination suppresses nematic phase formation in the pure nOBAFF compounds, a property only reversed upon mixing with a non-fluorinated benzoic acid component. Researchers developing materials requiring specific smectic phase behavior should prioritize the 2,3-difluoro motif over 2,6- or 3,5-difluoro isomers, which would likely not produce identical phase behavior.

Liquid Crystals Smectic Phase Materials Science Dielectric Properties

Boiling Point (267.8°C) Distinguishes 2,3-Difluoro-4-methoxybenzoic acid from Its Lower-Boiling 2,6-Isomer (232°C)

The boiling point of 2,3-Difluoro-4-methoxybenzoic acid is reported as 267.8°C at 760 mmHg . This is a 35.8°C difference from the 2,6-difluoro-4-methoxybenzoic acid isomer, which has a boiling point of 232.0°C . In contrast, the 3,5-difluoro isomer exhibits an even higher boiling point of 286°C . This variation across isomers, stemming solely from fluorine atom positioning, has practical implications for purification by distillation and for vapor-phase reactions, where a 35°C difference can alter separation feasibility and energy costs.

Volatility Distillation Process Chemistry Thermal Properties

Definitive Application Scenarios for 2,3-Difluoro-4-methoxybenzoic acid Based on Verified Differentiation


Synthesis of Smectic-A / Smectic-C Hydrogen-Bonded Liquid Crystals

Researchers designing advanced HBLC materials for electro-optic devices must select 2,3-Difluoro-4-methoxybenzoic acid or its longer-chain alkoxy derivatives as a core building block. As demonstrated by Derbali et al., the 2,3-difluoro motif is a prerequisite for suppressing the nematic phase and ensuring exclusive SmA and SmC phase formation in pure systems [1]. Purchasing the 2,6- or 3,5-difluoro isomers will not produce this phase behavior and will result in a non-functional material.

pH-Sensitive Synthetic Transformations Requiring Moderately Weak Acidity

In multi-step organic syntheses where the carboxylic acid group must remain protonated under mildly acidic conditions, 2,3-Difluoro-4-methoxybenzoic acid, with a predicted pKa of 3.32, is the superior choice [1]. This is because the 2,6-isomer (pKa 2.61) is a 5-times stronger acid and may prematurely ionize or participate in undesired side reactions, while the non-fluorinated analog (pKa ~4.47) may be insufficiently reactive for subsequent amidation or esterification steps.

High-Purity Intermediate Supply Requiring Crystallization-Driven Quality Control

For procurement of multigram to kilogram quantities of a synthetic intermediate, the uniquely high and sharp melting point (222–224°C) of 2,3-Difluoro-4-methoxybenzoic acid provides a critical quality advantage [2]. This property facilitates simple purification by recrystallization, guaranteeing a higher batch-to-batch purity profile compared to the lower-melting 3,5-isomer (164–166°C) or 2,6-isomer (184–185°C), which are more prone to trap impurities in their crystal lattices.

Vapor-Phase or Distillation-Intensive Processes Tolerating Moderate Temperatures

Chemical processes that involve a distillation step but are thermally sensitive may find the boiling point of 267.8°C for the 2,3-isomer to be a practical middle ground . The 2,6-isomer (232°C) may be too volatile and lead to losses, whereas the high boiling point of the 3,5-isomer (286°C) could necessitate more energy-intensive distillation and risk thermal decomposition of other components.

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